N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methanesulfonylpyridazinyl group and a methoxy-dimethylbenzene-sulfonamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions The initial step often includes the preparation of the methanesulfonylpyridazinyl intermediate, followed by its coupling with a phenyl groupCommon reagents used in these reactions include sulfonyl chlorides, pyridazines, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to ensure high yield and purity, often employing advanced techniques such as chromatography for purification. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products with high selectivity .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of the original compound. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and chromatography .
Scientific Research Applications
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and methanesulfonylpyridazinyl compounds. Examples include:
- N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-methylbenzamide
- N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide .
Uniqueness
What sets N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxy-dimethylbenzene-sulfonamide moiety, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-methoxy-2,5-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-13-11-19(14(2)10-18(13)28-3)30(26,27)23-16-7-5-6-15(12-16)17-8-9-20(22-21-17)29(4,24)25/h5-12,23H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTERWJDGNHHBHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.